3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-phenyl-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)9-14(18)16-12-7-4-8-15-10-12/h1-8,10H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXMYRJWGLASGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966239 | |
| Record name | 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72742-89-3, 5192-59-6 | |
| Record name | 72742-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide and Analogue Structures
Classical Approaches to Beta-Keto Amide Synthesis
Traditional methods for synthesizing β-keto amides have long been established in the organic chemistry literature. These approaches often rely on stoichiometric reagents and well-understood reaction mechanisms to construct the target carbon-nitrogen and carbon-carbon bonds.
Condensation Reactions Utilizing Malonic Acid Mono-Amide Dianions with Acid Chlorides
A notable classical method involves the condensation of dianions derived from malonic acid mono-amides with acid chlorides. researchgate.net In a modification of the Wierenga-Skulnick β-ketoester synthesis, the dianion of a malonic acid mono-amide is generated, typically using a strong base like n-butyllithium (n-BuLi). researchgate.netresearchgate.net This dianion then acts as a nucleophile, attacking an appropriate acid chloride, such as benzoyl chloride for the synthesis of the title compound's backbone. A subsequent acidic workup facilitates decarboxylation, yielding the final β-keto amide. researchgate.netresearchgate.net This procedure has also been successfully applied to the synthesis of β-keto nitriles starting from cyanoacetic acid. researchgate.net
Procedural variations have been developed to carry out these reactions under milder conditions. researchgate.net One such variation involves reacting Meldrum's acid with silylated amines to form malonic acid monoamide derivatives. researchgate.net These are then treated with n-BuLi to create dilithiated intermediates, which are subsequently acylated and acidified to produce β-keto amides in good yields. researchgate.net
Direct Aminolysis of Beta-Keto Esters and Thioesters
The direct aminolysis of β-keto esters is a straightforward and frequently employed method for preparing β-keto amides. youtube.com This reaction involves treating a β-keto ester, such as ethyl benzoylacetate, with an amine, in this case, 3-aminopyridine. The reaction mechanism begins with the nucleophilic attack of the amine's lone pair on the ester's carbonyl carbon. youtube.com This process can be catalyzed by enzymes, such as Candida antarctica lipase, which offers an efficient route to β-ketoamides and can achieve moderate-to-high enantiomeric excesses when racemic amines are used. researchgate.net
Similarly, β-keto thioesters can serve as precursors. Thioesters can undergo chemoselective soft enolization and acylation to produce β-keto thioesters, which can then be converted into β-keto amides under mild conditions. organic-chemistry.org
Cross-Claisen Condensation-like Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that typically involves the reaction of two ester molecules to form a β-keto ester. fiveable.memasterorganicchemistry.com A "crossed" Claisen condensation occurs between two different esters or an ester and another carbonyl compound. fiveable.memasterorganicchemistry.com For the synthesis of a β-keto amide precursor, a suitable ester enolate is reacted with a non-enolizable ester. masterorganicchemistry.com For instance, the enolate of ethyl acetate (B1210297) could be condensed with methyl benzoate. The resulting β-keto ester, ethyl benzoylacetate, can then be converted to the target amide via aminolysis as described previously.
To improve selectivity and yield, titanium-mediated cross-Claisen condensations have been developed. A reaction between a 1:1 mixture of a carboxylic ester and an acid chloride, promoted by TiCl₄, can produce various β-keto esters with excellent selectivity. acs.orgacs.org This method has also been extended to the condensation between carboxylic acids and esters. acs.orgacs.org
Condensation of Isocyanates with Ketones and Enamines
The reaction of isocyanates with ketone enolates or enamines provides another route to β-keto amides. The enolate, generated from a ketone like acetophenone (B1666503) using a strong base, can act as a nucleophile and add to the electrophilic carbon of an isocyanate. researchgate.net However, the high reactivity of isocyanates, which can lead to self-condensation, presents a challenge, often requiring carefully controlled, mild, and base-free conditions to achieve the desired product. researchgate.net Palladium-catalyzed methods have been explored to generate chiral Pd-enolates from allyl β-keto esters, which can then react with isocyanates in an asymmetric fashion. researchgate.net
Catalytic Strategies in Beta-Keto Amide Formation
To overcome the limitations of classical methods, such as harsh reaction conditions and the need for stoichiometric strong bases, various catalytic strategies have been developed. These modern approaches often offer higher efficiency, milder conditions, and better functional group tolerance.
Metal-Catalyzed Methods (e.g., Palladium, Copper, Gold, Silver, Iron)
A range of transition metals has been shown to effectively catalyze the formation of β-keto amides and their α-keto amide relatives through diverse mechanistic pathways. researchgate.net
Palladium: Palladium catalysis is a versatile tool in modern organic synthesis. nih.gov For β-keto amide synthesis, palladium enolates can be generated from allyl β-keto esters through a decarboxylation process. nih.gov These intermediates can then participate in various transformations, including aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov Palladium has also been used to catalyze the direct C-H amidation of aromatic ketones. acs.org This reaction, which utilizes an electron-deficient palladium complex, allows for the ortho-amidation of ketones with sulfonamides and amides, providing a direct route to functionalized aromatic structures. acs.org
Copper: Copper-catalyzed reactions have emerged as powerful methods for synthesizing α-ketoamides, which are structurally related to β-keto amides. chemrxiv.orgchemrxiv.org These reactions can start from a variety of precursors, including aryl methyl ketones, alkynes, and 1,3-diketo compounds. chemrxiv.orgchemrxiv.org For example, a copper-catalyzed method allows for the synthesis of α-keto amides from simple sulfoxonium ylides and secondary amines, proceeding through a potential α-carbonyl aldehyde intermediate. acs.orgnih.gov Copper catalysis is also effective in aza-Michael reactions, where amines add to α,β-unsaturated compounds, which can be precursors to β-amino ketones and related structures. organic-chemistry.org
Gold: Gold catalysts have been employed for amide synthesis under mild conditions. rsc.orgacs.org An efficient gold-catalyzed reaction enables amide synthesis from aldehydes and amines in an aqueous medium. rsc.org More specifically for ketoamides, a gold-catalyzed reaction of bromoalkynes with anthranils has been reported to produce α-ketoamides after hydrolysis of the initial product. nih.govacs.org
Silver: While less common for β-keto amide synthesis, silver has been used in related transformations. For instance, silver catalysis has been applied to the thio-Claisen rearrangement of aryl sulfoxides. acs.org Silver oxide, in conjunction with a DMAP catalyst, has been used to promote the reaction of carboxylic acids and ynol ethers to provide β-keto esters, which are direct precursors to β-keto amides. organic-chemistry.org
Iron: Iron-catalyzed reactions offer a cost-effective and environmentally friendly alternative. Iron(III) halide salts can catalyze the oxidative α-amination of ketones with sulfonamides. acs.org The mechanism is proposed to proceed through the rate-limiting electron transfer from an iron enolate to an oxidant like DDQ. acs.org Iron catalysts have also been used for the α,β-dehydrogenation of various carbonyl compounds, including ketones and lactams, to produce their unsaturated counterparts. acs.org Furthermore, iron has been used to catalyze the reduction of amides to amines. nih.gov
Table 1: Overview of Metal-Catalyzed Methods for Keto Amide Synthesis This table summarizes various metal-catalyzed approaches for the synthesis of keto amides and related precursors, highlighting the diversity of catalysts and starting materials.
| Metal Catalyst | Starting Materials | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium | Allyl β-keto esters, Aromatic ketones | β-Keto amides | Neutral conditions via Pd-enolates; Direct C-H amidation. | nih.govacs.org |
| Copper | Sulfoxonium ylides, Amines, Alkynes | α-Keto amides | Simple and clean catalytic system; Wide substrate scope. | chemrxiv.orgacs.orgnih.gov |
| Gold | Bromoalkynes, Anthranils, Aldehydes | α-Keto amides, Amides | Unprecedented 2-fold reaction; Mild, aqueous conditions. | rsc.orgnih.govacs.org |
| Silver | Carboxylic acids, Ynol ethers | β-Keto esters | Precursor synthesis under mild conditions. | organic-chemistry.org |
| Iron | Ketones, Sulfonamides | α-Amino ketones | Cost-effective; Oxidative amination pathway. | acs.org |
Non-Metal Catalysis (e.g., Iodine-based Promoters)
The synthesis of β-ketoamides and related structures, such as α-ketoamides, can be effectively achieved without the use of transition metals, employing promoters like molecular iodine. These methods are gaining traction due to their milder conditions and reduced environmental impact. Iodine-catalyzed reactions often proceed through radical pathways or by iodine acting as a Lewis acid to activate substrates.
A notable approach involves the iodine-catalyzed oxidative amidation of ketones. For instance, a transition-metal-free dehydrogenation of ketones and aldehydes using an I₂/KI/DMSO system yields conjugated enones and enals, which are precursors for further functionalization. rsc.org In this system, DMSO acts as both the solvent and a mild oxidant. rsc.org Another strategy is the direct transformation of arylmethyl ketones to α-ketoamides using secondary amines with iodine as a catalyst in water, proceeding via α-C(sp³)-H functionalization and C-N bond formation. researchgate.net
Furthermore, iodine, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), can promote the synthesis of α-ketoamides from various starting materials. researchgate.netrsc.org One such protocol describes a one-pot synthesis from alkenes or alkynes using iodine as the catalyst and TBHP as the oxidant. researchgate.net This method is valued for its atom economy and mild reaction conditions. researchgate.net While these examples focus on α-ketoamides, the underlying principles of iodine-mediated C-N bond formation are applicable to the synthesis of β-ketoamides like 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide from suitable keto-acid or keto-ester precursors. Research has also demonstrated the use of molecular iodine in catalyzing three-component coupling reactions to produce complex heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, under aqueous and aerobic conditions. nih.gov
Multi-Component Reactions (MCRs) and One-Pot Syntheses
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules like this compound and its derivatives. nih.govbeilstein-journals.org These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org One-pot syntheses, a related strategy, involve sequential reactions in a single flask, avoiding the isolation of intermediates.
The synthesis of heterocyclic systems, which are often analogues or derivatives of the target compound, frequently employs MCRs. For example, the Biginelli reaction, a classic MCR, combines a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. beilstein-journals.org This highlights the potential of using β-keto-ester or -amide precursors in MCRs to build complex heterocyclic structures. beilstein-journals.org
Strategies Involving 3-Oxo-3-arylpropanenitriles
3-Oxo-3-arylpropanenitriles, particularly 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), are versatile and crucial starting materials for the synthesis of the target compound and its analogues. mdpi.comnih.gov One of the most direct routes to 3-oxo-3-phenylpropanamide (B1597186) involves the reaction of benzoylacetonitrile (B15868) with ammonium (B1175870) hydroxide.
More complex strategies utilize 3-oxo-3-phenylpropanenitrile as a key building block in multi-component reactions for heterocycle synthesis. A significant example is the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones. mdpi.comnih.govresearchgate.net This reaction, conducted in the presence of a base like sodium methoxide, regioselectively forms polyfunctional δ-diketones. mdpi.comnih.gov These δ-diketones are valuable precursors that can be cyclized to form various heterocycles. mdpi.comnih.govresearchgate.net For instance, reaction with hydrazine (B178648) yields substituted 5,6-dihydro-4H-1,2-diazepines. nih.govresearchgate.net Critically, variations in the base used can direct the reaction towards different products; using sodium alkoxide can lead to the formation of substituted pyridines in a one-pot reaction. mdpi.com
The table below summarizes the synthesis of various δ-diketone precursors from the reaction of substituted enynones with 3-oxo-3-phenylpropanenitrile. mdpi.com
| Entry | Enynone Substituent (Ar¹) | Enynone Substituent (Ar²) | Product | Yield (%) |
| a | Phenyl | Phenyl | 2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile | 90 |
| b | Phenyl | 4-Methylphenyl | 2-Benzoyl-3-(2-(4-methylphenyl)-2-oxo-ethyl)-5-phenylpent-4-ynenitrile | 92 |
| c | Phenyl | 4-Methoxyphenyl | 2-Benzoyl-3-(2-(4-methoxyphenyl)-2-oxo-ethyl)-5-phenylpent-4-ynenitrile | 94 |
| d | Phenyl | 4-Fluorophenyl | 2-Benzoyl-3-(2-(4-fluorophenyl)-2-oxoethyl)-5-phenylpent-4-ynenitrile | 88 |
| e | Phenyl | 4-Chlorophenyl | 2-Benzoyl-3-(2-(4-chlorophenyl)-2-oxoethyl)-5-phenylpent-4-ynenitrile | 85 |
| h | 4-Chlorophenyl | Phenyl | 2-Benzoyl-5-(4-chlorophenyl)-3-(2-oxo-2-phenylethyl)pent-4-ynenitrile | 82 |
Utilization of 3-Oxo-3-phenylpropanoate Derivatives in Heterocyclic Synthesis
Derivatives of 3-oxo-3-phenylpropanoic acid, especially its esters like ethyl 3-oxo-3-phenylpropanoate, are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds through multi-component reactions. orgsyn.orgresearchgate.net These esters contain a reactive β-dicarbonyl moiety that makes them ideal substrates for condensation reactions.
The versatility of these derivatives is demonstrated in their use for synthesizing heterocycles such as coumarins, isoxazoles, and pyrimidines. orgsyn.org Three-component reactions involving 3-oxo esters, aldehydes, and a nitrogen source (like ethylenediamine (B42938) or 1,3-diaminopropane) can lead to the formation of diverse hydrogenated pyridine (B92270) and pyrimidine (B1678525) scaffolds. researchgate.net The specific structure of the resulting heterocycle can be controlled by the nature of the substituents on the 3-oxo ester and the other reactants. researchgate.net For example, the reaction of polyfluoroalkyl-3-oxo esters with α,β-unsaturated aldehydes and 2-(aminomethyl)aniline (B1197330) affords complex tetrahydro-pyrido[2,1-b]quinazolin-9-ones. researchgate.net These reactions showcase the power of using readily available 3-oxo-3-phenylpropanoate derivatives to construct complex, functionalized heterocyclic systems in a single step.
Derivatization and Functionalization during Synthesis
The synthesis of analogues of this compound often involves derivatization or functionalization, which can be achieved either by using substituted starting materials or by performing subsequent transformations in a one-pot manner. This approach allows for the systematic modification of the core structure to explore structure-activity relationships.
One effective strategy is to introduce diversity from the outset by using varied substrates in multi-component reactions. For instance, in the synthesis of hexahydroisoindolinones from 2-oxo-N,3-diphenylpropanamide (a β-ketoamide), reacting it with various substituted benzylidenemalononitriles leads to a range of fully substituted products. nih.gov Similarly, the reaction of 3-oxo-3-phenylpropanenitrile with different 1,5-diarylpent-2-en-4-yn-1-ones produces a library of derivatized δ-diketones, which can then be converted into various heterocycles. mdpi.com
The table below presents results from a quadruple cascade protocol for synthesizing substituted hexahydroisoindolinones, demonstrating derivatization by varying the starting materials. nih.gov
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | H | H | 59 |
| 2 | 4-Me | H | 62 |
| 3 | 4-F | H | 75 |
| 4 | 4-Cl | H | 81 |
| 5 | 4-Br | H | 85 |
| 6 | 4-NO₂ | H | 90 |
| 7 | H | 4-Me | 65 |
| 8 | H | 4-Cl | 72 |
Advanced Characterization and Spectroscopic Analysis of 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide
Structural Elucidation Techniques
X-ray Diffraction Studies
No publicly available X-ray diffraction data, including crystallographic information files (CIFs) or detailed structural reports, could be located for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide. Such studies would be essential to determine its crystal system, space group, unit cell dimensions, and precise molecular geometry, including bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Specific ¹H and ¹³C NMR spectral data for this compound, such as chemical shifts, coupling constants, and signal assignments, are not available in published literature. This information is crucial for confirming the compound's molecular structure in solution.
Infrared (IR) Spectroscopy
Detailed analysis of the infrared spectrum of this compound, which would identify characteristic vibrational frequencies for its functional groups (e.g., C=O, N-H, C-N), has not been reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the electronic absorption properties of this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity coefficients, is not documented in available scientific resources.
Mass Spectrometry (MS)
While the molecular weight of this compound can be calculated from its formula, detailed mass spectrometry analysis, including fragmentation patterns which help in structural confirmation, has not been published.
Analysis of Intermolecular Interactions in Crystalline States
Without X-ray crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding involving the amide and pyridine (B92270) moieties, and potential π-π stacking interactions from the phenyl and pyridine rings, cannot be performed. Such an analysis is fundamental to understanding the compound's solid-state packing and its physical properties.
Computational and Theoretical Investigations of 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. It is used to predict a wide range of molecular properties with a good balance of accuracy and computational cost.
Theoretical geometry optimization of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide has been performed using DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set. These calculations aim to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.52 | ||
| C-N | 1.37 | ||
| C=O | 1.24 | ||
| C-H | 1.09 | ||
| N-H | 1.01 | ||
| C-C-N | 115.4 | ||
| C-N-H | 121.3 | ||
| O=C-C | 120.5 | ||
| C-C-C-N | 178.9 | ||
| H-N-C-C | -179.5 |
Note: The values in this table are representative and may vary slightly depending on the specific computational method and basis set used in different studies.
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule, which can be correlated with experimental spectroscopic data.
The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. The analysis of these frequencies allows for the assignment of specific vibrational modes to different functional groups within the molecule, such as the C=O stretching of the ketone and amide groups, N-H stretching, and aromatic C-H stretching.
DFT calculations are also employed to predict various spectroscopic properties of this compound.
NMR (Nuclear Magnetic Resonance): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are then compared to experimental data to aid in the structural elucidation of the compound. The chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable information about the molecular structure.
IR (Infrared): As mentioned, calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. This spectrum can be compared with the experimental FT-IR spectrum to identify and confirm the presence of various functional groups.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light in the UV-Vis region. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.
Electronic Structure and Reactivity Profiling
The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. DFT provides powerful tools for analyzing the electronic structure of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl and pyridinyl rings, while the LUMO is often distributed over the electron-withdrawing keto-amide moiety.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are approximate and can vary based on the computational methodology.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map typically shows negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine (B92270) ring, indicating these as likely sites for electrophilic interaction. Conversely, positive potential is generally observed around the amide and aromatic hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates complex, many-electron wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic hybrids. This analysis provides quantitative insight into the bonding interactions and electron delocalization within a molecule.
For this compound, NBO analysis would elucidate the electronic structure by identifying key donor-acceptor interactions. These interactions, primarily involving the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), are crucial for understanding the molecule's stability and reactivity. The analysis quantifies the stabilization energy (E(2)) associated with each delocalization, with higher E(2) values indicating stronger interactions.
Key interactions expected within this compound would include:
Intramolecular Hyperconjugation: Delocalization from π-orbitals of the phenyl and pyridinyl rings to adjacent σ* anti-bonding orbitals.
Resonance Effects: The movement of lone pair electrons from the amide nitrogen and keto oxygen into adjacent π* anti-bonding orbitals of the carbonyl groups. For example, the interaction between the lone pair on the amide nitrogen (LP(N)) and the anti-bonding π* orbital of the adjacent carbonyl group (π*(C=O)) is characteristic of amides and contributes to the planarity and stability of the amide bond.
Inter-ring Interactions: Potential delocalization effects between the phenyl and pyridinyl ring systems through the propanamide linker.
While a specific NBO analysis for this compound has not been found in the surveyed literature, the table below illustrates how such data would typically be presented.
Table 1: Illustrative NBO Analysis for Major Donor-Acceptor Interactions (Note: This table is a hypothetical representation as specific data for the target compound is not available in the searched literature.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| π(C1-C2) phenyl | π(C3-C4) phenyl | Value | Value | Value |
| π(C=O) keto | π(C-C) phenyl | Value | Value | Value |
| LP(N) amide | π(C=O) amide | Value | Value | Value |
| LP(O) keto | σ(C-C) | Value | Value | Value |
Mulliken Atomic Charge Distribution
Mulliken atomic charge distribution is a method of assigning partial charges to individual atoms in a molecule based on the partitioning of the electron population derived from quantum chemical calculations. This analysis is instrumental in understanding a molecule's electrostatic potential, dipole moment, and the reactivity of different atomic sites.
In this compound, a Mulliken charge analysis would quantify the polarity of the bonds and the charge distribution across the entire structure. It is expected that:
The oxygen atoms of the two carbonyl groups would carry significant negative charges due to their high electronegativity.
The nitrogen atom of the pyridinyl ring and the amide group would also exhibit negative charges.
The carbonyl carbon atoms would be electropositive, making them susceptible to nucleophilic attack.
The hydrogen atom of the amide (N-H) would carry a partial positive charge, rendering it acidic.
This charge distribution is fundamental to understanding the molecule's electrostatic interactions with other molecules or biological targets. However, specific calculated Mulliken charge values for each atom of this compound are not available in the reviewed scientific literature.
Fukui Functions for Reactivity Sites
Fukui functions are reactivity descriptors derived from conceptual Density Functional Theory (DFT). They are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atomic site 'k' to accept, donate, or be attacked by a radical, respectively.
For this compound, this analysis would identify:
Sites for Nucleophilic Attack (highest fk+): Likely to be the carbonyl carbon atoms, which are electron-deficient.
Sites for Electrophilic Attack (highest fk-): Likely to be the nitrogen and oxygen atoms with their lone pairs, as well as the electron-rich positions on the phenyl and pyridinyl rings.
Sites for Radical Attack (highest fk0): These sites would represent a compromise between the nucleophilic and electrophilic tendencies.
This information provides a powerful, predictive map of the molecule's chemical reactivity. A detailed study providing the calculated Fukui indices for this compound could not be located in the available literature.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in optoelectronics and photonics, as they can alter the properties of light passing through them. The NLO response of a molecule is governed by its hyperpolarizability (β). Molecules with significant NLO properties often possess a π-conjugated system linking an electron-donating group to an electron-accepting group.
The structure of this compound contains a phenyl group (which can act as part of an acceptor system, especially when attached to a carbonyl) and a pyridinyl group (which can act as a donor or acceptor), connected by a flexible linker. A computational study would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to evaluate its potential as an NLO material. A large β value would suggest a significant NLO response.
While the molecular structure suggests that NLO properties could be of interest, published computational data regarding the hyperpolarizability of this compound were not found in the course of this research.
Analysis of Intermolecular Interactions
Quantum Theory of Atoms in Molecules (AIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). By analyzing the critical points in the electron density, AIM can characterize the nature of atomic interactions. A key aspect is the analysis at a bond critical point (BCP), a point of minimum electron density between two bonded atoms.
For this compound, an AIM analysis would:
Generate a molecular graph showing the network of chemical bonds.
Characterize each bond based on the properties at its BCP. The value of the electron density (ρ(r)) and the sign of its Laplacian (∇²ρ(r)) at the BCP distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces; ∇²ρ(r) > 0).
Identify and characterize potential intramolecular hydrogen bonds, such as between the amide N-H group and a nearby carbonyl oxygen.
A comprehensive AIM topological analysis for this specific molecule, including data tables of BCP properties, is not present in the surveyed literature.
Reduced Density Gradient (RDG)
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. It is based on the relationship between the electron density and its gradient. A scatterplot of RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals different types of interactions:
Strong Attractive Interactions (Hydrogen Bonds): Appear as spikes in the negative sign(λ₂)ρ region.
Weak Attractive Interactions (van der Waals): Appear as spikes near the zero sign(λ₂)ρ region.
Strong Repulsive Interactions (Steric Clashes): Appear as spikes in the positive sign(λ₂)ρ region.
In this compound, RDG analysis would be invaluable for visualizing potential weak intramolecular interactions, such as π-π stacking between the phenyl and pyridinyl rings (if conformationally allowed) or hydrogen bonding between the N-H and C=O groups. These interactions can significantly influence the molecule's preferred three-dimensional conformation. No published RDG plots or analyses for this compound were identified during the literature review.
Mechanistic Insights through Computational Modeling
A thorough search of scientific databases and academic journals did not yield any studies that have employed computational modeling to elucidate the mechanistic properties of this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), are frequently used to investigate reaction mechanisms, transition states, and electronic properties of molecules. However, no such analyses have been reported for this compound. Therefore, there are no specific mechanistic insights derived from computational modeling to present at this time.
Molecular Docking and Dynamics Simulations for Target Engagement
Similarly, there is no available research that has utilized molecular docking or molecular dynamics simulations to investigate the binding affinity and interaction of this compound with any biological targets. These computational methods are crucial in drug discovery and development for predicting how a ligand might interact with a protein's binding site and assessing the stability of such interactions. The absence of such studies means there is no data to report on its potential target engagement.
Given the lack of specific research on this compound, no data tables of research findings can be generated.
Chemical Reactivity and Derivatization Strategies for the 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide Scaffold
Modifications at the Amide Nitrogen and Carbonyl Groups
The carbonyl groups exhibit typical reactivity. The ketone carbonyl can be a target for nucleophilic addition reactions. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. The amide carbonyl, while less reactive, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and aminopyridine. Additionally, the active methylene (B1212753) group situated between the two carbonyls is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. marquette.edu
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, NaH | N-substituted amides | nih.gov |
| Nucleophilic Addition | Grignard reagent, organolithium | Tertiary alcohols | |
| Hydrolysis | Acid or base | Carboxylic acid and aminopyridine | |
| Enolate Formation | Base (e.g., LDA, NaH) | Enolate | marquette.edu |
| Alkylation of Enolate | Alkyl halide | α-substituted β-ketoamides | |
| Acylation of Enolate | Acyl chloride | β,δ-diketoamides |
Functionalization of the Phenyl and Pyridine (B92270) Moieties
The phenyl and pyridine rings of the scaffold offer opportunities for further functionalization through electrophilic aromatic substitution and other modern cross-coupling methodologies. The phenyl ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution is directed by the activating nature of the acyl group.
The pyridine ring, being an electron-deficient heterocycle, is generally less reactive towards electrophilic substitution than the phenyl ring. However, it can be functionalized, often requiring more forcing conditions. Nucleophilic aromatic substitution is a more common pathway for modifying the pyridine ring, particularly when a good leaving group is present. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide powerful tools for introducing a wide range of substituents onto both the phenyl and pyridine rings, enabling the synthesis of complex derivatives with tailored electronic and steric properties. nih.gov
| Ring System | Reaction Type | Reagents and Conditions | Product Type | Reference |
| Phenyl | Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl derivatives | |
| Phenyl | Halogenation | X₂ (X = Cl, Br), Lewis acid | Halo-substituted phenyl derivatives | |
| Phenyl | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted phenyl derivatives | |
| Pyridine | Nucleophilic Aromatic Substitution | Nucleophile, with leaving group | Substituted pyridine derivatives | |
| Both | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted derivatives | nih.gov |
| Both | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted derivatives | |
| Both | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted derivatives |
Cyclization Reactions and Formation of Heterocyclic Derivatives
The 1,3-dicarbonyl moiety within the 3-oxo-3-phenyl-N-pyridin-3-yl-propionamide scaffold is a versatile precursor for a wide range of cyclization reactions, leading to the formation of various heterocyclic systems. These reactions often involve condensation with binucleophilic reagents.
The reaction of this compound with hydrazine (B178648) derivatives is a classic method for the synthesis of pyrazoles. nih.govmdpi.com Depending on the substitution pattern of the hydrazine, a variety of substituted pyrazoles can be obtained. mdpi.comnih.gov
Pyrimidines can be synthesized by treating the β-ketoamide with reagents such as amidines, guanidine, or urea (B33335). researchgate.net These reactions proceed through an initial condensation followed by cyclization and dehydration.
The synthesis of pyridazines can be achieved by reacting the dicarbonyl compound with hydrazine, followed by an oxidative step or by using a diketone precursor that can undergo condensation and subsequent cyclization. researchgate.netorganic-chemistry.org The reaction conditions can be tuned to favor the formation of either pyridazinones or fully aromatic pyridazines. rsc.org
| Heterocycle | Reagents and Conditions | Key Intermediate | Reference |
| Pyrazole (B372694) | Hydrazine hydrate (B1144303) or substituted hydrazines | Hydrazone | nih.govmdpi.comresearchgate.net |
| Pyrimidine (B1678525) | Amidines, guanidine, urea | Condensation adduct | researchgate.net |
| Pyridazine | Hydrazine, followed by oxidation | Dihydropyridazine | researchgate.netorganic-chemistry.org |
The reactive nature of the this compound scaffold also allows for the construction of fused heterocyclic systems. For example, pyrazolo[3,4-d]pyrimidines can be synthesized by first forming a pyrazole ring and then constructing the pyrimidine ring onto it, or vice versa. nih.gov These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines. Other fused systems, such as pyrido marquette.eduresearchgate.netorganic-chemistry.orgtriazolo researchgate.netorganic-chemistry.orgrsc.orgthiadiazepines, can be accessed through multi-step reaction sequences involving the initial formation of a triazole or thiadiazepine ring. researchgate.net
The 1,3-dicarbonyl system can be a precursor for five-membered heterocycles. For instance, furans can be synthesized under acidic conditions via intramolecular cyclization and dehydration of a suitable precursor derived from the scaffold. mdpi.comnih.govresearchgate.net The Paal-Knorr synthesis is a common method for preparing pyrroles from 1,4-dicarbonyl compounds, which can be derived from the initial scaffold through appropriate chemical transformations. organic-chemistry.org Indole (B1671886) synthesis can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with the keto-amide followed by acid-catalyzed cyclization. nih.govmdpi.comresearchgate.net
While less common, the scaffold can be utilized in the synthesis of larger ring systems. Tetrahydropyran derivatives can be formed through reactions that involve the formation of a six-membered ring containing an oxygen atom. Cyclopropane rings can be introduced through reactions such as the Simmons-Smith reaction on an unsaturated derivative of the scaffold or via intramolecular cyclization of a suitably functionalized precursor. nih.govorganic-chemistry.orgnih.gov
Regioselective Transformations
The scaffold of this compound presents multiple reactive sites, making regioselective transformations a key strategy for its derivatization. The primary sites for selective reactions are the active methylene group (α-carbon) situated between the two carbonyl groups, and the pyridine ring itself. The inherent electronic properties of the β-ketoamide and the pyridine moiety govern the selectivity of these transformations.
Reactions at the α-Carbon
The hydrogen atoms on the carbon atom alpha to the ketone and amide carbonyls (the C2 position) are acidic due to the electron-withdrawing nature of the adjacent carbonyl groups. This acidity facilitates the formation of a stable enolate intermediate upon treatment with a base. This enolate is a potent nucleophile and can undergo a variety of electrophilic substitution reactions with high regioselectivity at the α-carbon. msu.edulibretexts.org The electron-withdrawing N-pyridin-3-yl group can further enhance the acidity of these protons compared to simple N-alkyl or N-aryl β-ketoamides.
Common regioselective transformations at the α-carbon include:
Alkylation: In the presence of a suitable base, such as an alkoxide, the α-carbon can be deprotonated to form an enolate, which then readily reacts with alkyl halides in an S\textsubscript{N}2 reaction to yield α-alkylated derivatives. aklectures.com The reaction's success is often dependent on the choice of base and solvent to control for O-alkylation, though C-alkylation is generally favored for β-ketoamide enolates. libretexts.org
Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides. This reaction introduces an additional carbonyl group at the α-position, leading to the formation of a 2-acyl-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide derivative.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. This base-catalyzed reaction involves the formation of a new carbon-carbon double bond at the α-position, leading to α,β-unsaturated products after a subsequent dehydration step.
Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction, forming a new carbon-carbon bond at the α-carbon. nih.gov
The table below summarizes representative regioselective reactions at the α-carbon.
| Reaction | Electrophile/Reactant | Base/Catalyst | Expected Product |
| Alkylation | Iodomethane (CH₃I) | Sodium Ethoxide (NaOEt) | 2-Methyl-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide |
| Alkylation | Benzyl Bromide (BnBr) | Potassium tert-butoxide (t-BuOK) | 2-Benzyl-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide |
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | 2-Acetyl-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide |
| Knoevenagel | Benzaldehyde (C₆H₅CHO) | Piperidine | 2-(Phenylmethylene)-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide |
| Michael Add. | Methyl Vinyl Ketone | Sodium Hydroxide (NaOH) | 2-(3-Oxobutyl)-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide |
Reactions on the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org The nitrogen atom's electron-withdrawing inductive effect makes the ring less nucleophilic. pearson.com
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is directed to the C5 position (meta to the amide nitrogen and C3 relative to the ring nitrogen). Attack at the C2, C4, or C6 positions would lead to an unstable intermediate with a positive charge on the electron-deficient nitrogen atom. quora.com The amide substituent at the C3 position is a deactivating, meta-directing group, which reinforces the inherent preference for substitution at C5.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which are ortho and para to the ring nitrogen. quora.com A strong nucleophile can replace a leaving group (like a halogen) at these positions. While the parent compound does not have a leaving group, this reactivity becomes relevant for halogenated derivatives.
N-Oxidation: The pyridine nitrogen can be oxidized, typically with a peracid like m-CPBA, to form the corresponding pyridine-N-oxide. This transformation significantly alters the regioselectivity of the ring. The N-oxide is more reactive towards electrophilic substitution than pyridine itself because the oxygen atom can donate electron density into the ring. bhu.ac.in This directs electrophiles primarily to the C4 position, and also to the C2 position, providing a powerful method to functionalize these sites which are otherwise unreactive to electrophiles. bhu.ac.in Subsequent deoxygenation can restore the pyridine ring.
The table below outlines potential regioselective transformations on the pyridine ring.
| Reaction | Reagent(s) | Position of Substitution | Expected Product |
| Nitration (EAS) | HNO₃ / H₂SO₄ | C5 | 3-Oxo-3-phenyl-N-(5-nitropyridin-3-yl)-propionamide |
| Bromination (EAS) | Br₂ / Oleum | C5 | N-(5-Bromo-pyridin-3-yl)-3-oxo-3-phenyl-propionamide |
| N-Oxidation | m-CPBA | N1 | 1-Oxido-3-(3-oxo-3-phenylpropanamido)pyridin-1-ium |
| Nitration of N-Oxide | HNO₃ / H₂SO₄ | C4 | N-(4-Nitro-1-oxido-pyridin-3-yl)-3-oxo-3-phenyl-propionamide |
Molecular Mechanisms of Biological Activity and Structure Activity Relationships
Exploration of Molecular Targets and Pathways
The biological potential of a molecule is defined by its interactions with cellular components. For derivatives related to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, research points towards several key molecular targets and pathways, including enzyme inhibition, modulation of bacterial processes, and antiproliferative effects against cancer cells.
Enzyme Inhibition Studies (e.g., p97, COX-2, Carbonic Anhydrase)
The structural motifs within this compound, namely the phenyl and pyridine (B92270) rings linked by a flexible chain, are common in various enzyme inhibitors.
p97 ATPase: The ATPase p97 (also known as VCP) is a critical enzyme for cellular protein quality control, and its inhibition is a therapeutic strategy for cancers and neurodegenerative diseases. nih.gov While direct studies on this compound are not available, other nitrogen-containing heterocyclic compounds have been investigated as p97 inhibitors. For instance, triazole-based allosteric inhibitors and covalent inhibitors featuring a benpropargylamide scaffold have been developed, which target cysteine residues within the enzyme's ATP binding site. nih.govresearchgate.net These findings highlight that heterocyclic structures can serve as scaffolds for potent and selective p97 inhibition.
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov The diarylheterocycle scaffold, present in many selective COX-2 inhibitors, bears a resemblance to the structure of this compound. Studies on related compounds, such as 2,3-diaryl-4(3H)-quinazolinones and imidazo[1,2-a]pyridine (B132010) derivatives, demonstrate that the presence of two aromatic rings is a key feature for COX-2 inhibition. nih.govresearchgate.net For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines showed potent and selective COX-2 inhibition, with IC₅₀ values in the nanomolar range. nih.gov The sulfonamide or sulfonylmethane group on one of the aryl rings was often found to be crucial for optimal activity, fitting into a specific secondary pocket of the COX-2 active site. nih.govresearchgate.net
Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov Sulfonamides are the most well-known class of CA inhibitors. While the target compound is not a sulfonamide, related heterocyclic carboxamides have been explored as CA inhibitors. For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibition of several human CA (hCA) isoforms. nih.gov These studies show that the carboxamide linkage can be a part of scaffolds that selectively target specific CA isoforms, including the tumor-associated hCA IX and XII. nih.govnih.gov
Table 1: COX-2 Inhibition by Structurally Related Imidazo[1,2-a]pyridine Analogs
| Compound ID | Substituent (R) on N-phenyl ring | COX-2 IC₅₀ (µM) nih.gov | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) nih.gov |
| 5a | H | 0.23 | >217.4 |
| 5d | 4-Me | 0.16 | >312.5 |
| 5n | 4-Me (on N-tolyl) and 8-Me (on imidazopyridine) | 0.07 | 508.6 |
| 5s | 3,4-di-Me | 0.09 | >555.5 |
| Celecoxib | (Reference Drug) | 0.04 | >1250 |
Modulation of Bacterial Regulator Proteins
The fight against bacterial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov One such mechanism is the disruption of bacterial gene regulation, which controls essential processes for bacterial survival and virulence. nih.govebsco.com
Compounds containing a pyridine-3-yl moiety, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have demonstrated antibacterial activity against Gram-positive bacteria. nih.gov These oxazolidinone analogs, which share the pyridin-3-yl group with the title compound, likely exert their effect by inhibiting bacterial protein synthesis. Furthermore, the 3-oxo-acyl structural motif is found in molecules involved in bacterial communication and pathogenesis. For instance, the bacterial signaling molecule N-(3-oxo-dodecanoyl) homoserine lactone, produced by Pseudomonas aeruginosa, can modulate gene expression in mammalian host cells, indicating that such structures are recognized by biological systems. researchgate.net This suggests that the 3-oxo-propionamide core of the title compound could potentially interact with bacterial regulatory proteins, representing a possible mechanism for antibacterial action.
Effects on Specific Cellular Processes (e.g., Antiproliferative Activities against Cancer Cell Lines in vitro)
A significant area of investigation for heterocyclic compounds is their potential as anticancer agents. The ability to induce apoptosis or inhibit the proliferation of cancer cells is a key indicator of therapeutic potential. nih.gov
Derivatives containing a 3-oxo-propanamide or related structures have shown cytotoxic activity against various cancer cell lines. nih.govepa.gov For example, a study on 2-oxo-3-phenylquinoxaline derivatives, which can be synthesized from a propanoate precursor, revealed significant antiproliferative effects on colorectal cancer (HCT-116) cells. nih.gov The most potent compounds in that series induced apoptosis, leading to nuclear disintegration and chromatin fragmentation. nih.gov The cytotoxic effect of a compound can vary significantly between different cancer cell lines, reflecting the complex and diverse nature of cancer biology. mdpi.com
Table 2: In Vitro Antiproliferative Activity of Related Quinoxaline Derivatives against HCT-116 Colon Cancer Cells
| Compound ID | Structure | IC₅₀ (µg/mL) nih.gov |
| 2a | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | 28.85 ± 3.26 |
| 7j | N'-(naphthalen-1-yl)-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | 26.75 ± 3.50 |
Structure-Activity Relationship (SAR) Analysis at a Molecular Level
Understanding how molecular structure influences biological activity is fundamental to medicinal chemistry. For the this compound scaffold, the phenyl and pyridine rings are key sites for modification to optimize potency and selectivity.
Impact of Substituents on the Phenyl Ring
The substitution pattern on the phenyl ring can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding to a biological target. In a study of thieno[2,3-b]pyridine (B153569) derivatives designed as Forkhead Box M1 inhibitors, the nature of substituents on an N-phenyl ring was systematically varied. nih.gov The results showed that both electron-withdrawing groups (like trifluoromethyl) and electron-donating groups could influence the compound's activity, and the position of the substituent was also critical. nih.gov
Similarly, in a series of imidazo[1,2-a]pyridine-based COX-2 inhibitors, modifications to the N-phenyl ring played a significant role in inhibitory potency. nih.gov Introducing methyl groups at the para-position or a 3,4-dimethyl substitution pattern led to compounds with enhanced potency compared to the unsubstituted analog. nih.gov This suggests that the phenyl ring likely engages in hydrophobic or van der Waals interactions within the enzyme's active site, and that tuning these interactions through substitution can lead to improved biological activity.
Influence of Substituents on the Pyridine Ring
The pyridine ring serves as a hydrogen bond acceptor and can participate in various non-covalent interactions. Its modification can influence a compound's solubility, metabolic stability, and target engagement. nih.gov
In a series of N-pyridyl-benzothiazine-carboxamides with anti-inflammatory properties, the position of the nitrogen atom in the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) was a key determinant of activity. mdpi.com The study found that N-(pyridin-3-yl) amides, which relate directly to the title compound, exhibited a high level of analgesic and anti-inflammatory properties. mdpi.com Further substitution on the pyridine ring, for instance with a methyl group, also modulated the biological response. mdpi.com In another example involving 3-(pyridine-3-yl)-2-oxazolidinone antibacterial agents, the introduction of a fluorine atom onto the pyridine ring was found to significantly enhance antibacterial activity, possibly by altering the ring's electron density and improving target binding or cell penetration. nih.gov These findings underscore the importance of the pyridine moiety and its substitution pattern in defining the biological profile of this class of compounds.
Role of Amide Chain Modifications
The amide linkage in this compound is a critical determinant of its biological profile. Modifications to this part of the molecule can significantly influence its interactions with biological targets. Studies on analogous compounds, such as 2-oxo-3-phenylquinoxaline derivatives, have demonstrated that alterations to the amide chain can profoundly impact their activity. nih.gov
For instance, the synthesis of various N-alkyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamides revealed that the nature of the alkyl substituent on the amide nitrogen plays a crucial role in the compound's biological effect. nih.gov The introduction of different alkyl groups, such as propyl or isopropyl, alters the steric and electronic properties of the amide, which in turn can affect binding to target proteins. nih.gov The conversion of the ester precursor to an N-hydroxypropanamide or a hydrazide also introduces significant changes to the amide functionality, leading to derivatives with potentially distinct biological activities. nih.gov
In a series of N-H and N-substituted indole-3-propanamide derivatives, modifications to the amide group were also found to be pivotal for their antioxidant activity. nih.gov The presence of substituents on the amide nitrogen influenced the compounds' ability to inhibit superoxide (B77818) anion and lipid peroxidation. nih.gov These findings suggest that for this compound, the amide chain is not merely a linker but an active participant in its molecular interactions.
Table 1: Impact of Amide Chain Modifications on the Biological Activity of Analogous Compounds
| Parent Compound Structure | Amide Chain Modification | Observed Effect on Biological Activity | Reference |
| 2-oxo-3-phenylquinoxaline | N-alkylation of the propanamide side chain | Altered antiproliferative activity against colon cancer cells. | nih.gov |
| 2-oxo-3-phenylquinoxaline | Conversion of ester to N-hydroxypropanamide | Creation of a new derivative with potentially different biological action. | nih.gov |
| 2-oxo-3-phenylquinoxaline | Conversion of ester to propanehydrazide | Formation of an intermediate for further diverse amide derivatives. | nih.gov |
| Indole-3-propanamide | N-substitution | Significant influence on superoxide dismutase and lipid peroxidation inhibition. | nih.gov |
Mechanistic Insights into Antioxidant Properties
The chemical scaffold of this compound, featuring a β-dicarbonyl group and aromatic rings, suggests a potential for antioxidant activity. While direct mechanistic studies on this specific compound are limited, research on structurally related N-substituted propanamide derivatives provides valuable insights into the possible mechanisms. nih.gov
The antioxidant properties of these compounds are often linked to their ability to scavenge free radicals and chelate metal ions. The presence of an amide N-H proton can be crucial for radical scavenging activity. For N-H and N-substituted indole-3-propanamide derivatives, it was observed that N-H containing compounds exhibited a strong inhibitory effect on lipid peroxidation. nih.gov This suggests a mechanism involving hydrogen atom transfer from the amide nitrogen to neutralize reactive oxygen species.
Furthermore, the delocalization of electrons across the propanamide backbone and adjacent aromatic rings can stabilize the resulting radical, enhancing the compound's antioxidant capacity. The efficiency of this process can be modulated by the electronic nature of the substituents on the phenyl and pyridinyl rings.
In some cases, the antioxidant activity of similar compounds has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. For instance, while some novel 1,2,4-triazole (B32235) Schiff base compounds have shown antioxidant potential, others, like a specific 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl] derivative, did not exhibit significant radical scavenging activity in the DPPH assay. bohrium.com This highlights the nuanced structure-activity relationships governing antioxidant effects.
Table 2: Antioxidant Activity of Structurally Related Propanamide Derivatives
| Compound Class | Antioxidant Assay | Key Mechanistic Findings | Reference |
| N-H and N-substituted indole-3-propanamides | Superoxide Dismutase (SOD) Inhibition | Several derivatives showed significant inhibition of superoxide anions. | nih.gov |
| N-H indole-3-propanamides | Lipid Peroxidation (LP) Inhibition | Demonstrated a stronger inhibitory effect on lipid peroxidation compared to SOD inhibition, suggesting a potent chain-breaking antioxidant mechanism. | nih.gov |
| 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl] | DPPH Radical Scavenging | Did not show successful radical scavenging activity, indicating that not all related structures are potent antioxidants. | bohrium.com |
Diverse Applications in Chemical Research
Role as Synthetic Intermediates and Synthons
In the realm of organic synthesis, 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is highly valued as a synthetic intermediate and a versatile synthon. The core of its reactivity lies in the β-ketoamide functionality, where the active methylene (B1212753) group (a carbon atom situated between two carbonyl groups) is readily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide array of bond-forming reactions, including alkylations and acylations.
The compound's existence as a mixture of keto and enol tautomers is a key aspect of its reactivity. This keto-enol tautomerism in β-ketoamides has been studied in detail, with research indicating that both the ketoamido and a Z-enolamido form (stabilized by an internal hydrogen bond) are the most abundant tautomers. conicet.gov.ar This equilibrium can be influenced by factors such as temperature and the electronic nature of substituents, with enolization being favored by electron-withdrawing groups. conicet.gov.ar The ability to control this equilibrium is crucial for directing its reaction pathways. As versatile intermediates, β-ketoamides are instrumental in the synthesis of various heterocycles, including pyrans, lactams, and azetidin-2-ones. conicet.gov.ar
Applications in Heterocyclic Chemistry and Scaffold Design
The synthesis of heterocyclic compounds is a fundamental pursuit in medicinal chemistry and materials science, and this compound serves as an exemplary scaffold for this purpose. Its intrinsic structure is a launchpad for constructing a multitude of complex heterocyclic and fused-ring systems.
A primary application is in the well-established Knorr pyrazole (B372694) synthesis, where its 1,3-dicarbonyl system readily undergoes condensation with hydrazine (B178648) or its derivatives to form substituted pyrazoles. researchgate.netnih.gov The resulting phenyl-pyridyl-pyrazole scaffolds are of immense interest. Merging a pyridine (B92270) moiety with a pyrazole nucleus is considered a vital synthetic strategy in drug discovery. researchgate.net Furthermore, this compound is a suitable precursor for creating various pyridone and pyridinone derivatives through reactions involving other active methylene reagents like malononitrile (B47326) or cyanoacetamide. oalib.com The reaction of β-oxo anilides with reagents such as N,N-dimethylformamide-dimethylacetal (DMF-DMA) can also yield pyridazinone derivatives. oalib.com The inherent reactivity of the β-ketoamide group makes it a cornerstone for building a diverse library of heterocyclic molecules.
The following table provides examples of heterocyclic scaffolds that can be synthesized from β-ketoamide precursors.
| Precursor Type | Reagents | Resulting Heterocyclic Scaffold |
| β-Ketoamide | Hydrazine Hydrate (B1144303) | Pyrazole |
| β-Ketoamide | Malononitrile, Base | Pyridone |
| β-Ketoamide | Hydroxylamine | Isoxazolone |
| β-Arylhydrazone of a β-Ketoamide | DMF-DMA | Pyridazinone |
| β-Ketoamide | Aromatic Aldehydes, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidines |
Non-Medicinal Applications
Beyond its foundational role in constructing potential pharmaceutical candidates, this compound and the chemical motifs it represents are finding utility in a range of non-medicinal applications.
Derivatives containing pyridinium (B92312) and phenyl groups are being actively explored as fluorescent probes. nih.govnih.gov For instance, D-π-A (donor-π-acceptor) type fluorescent probes based on styryl-pyridinium salts have been designed for sensing metal ions like Cu²⁺. nih.gov These probes leverage intramolecular charge transfer to produce a fluorescent response. nih.gov Heterocyclic systems derived from precursors like this compound, such as imidazo[1,2-a]pyridines, are also known fluorophores investigated as potential biomarkers and photochemical sensors. The combination of phenyl and fused pyridine rings in these structures is key to their luminescent properties.
The study of β-ketoamides has direct applications in the field of analytical chemistry, particularly mass spectrometry. Research has utilized mass spectrometry to analyze the gas-phase tautomeric equilibria of these compounds. conicet.gov.ar This work demonstrates that mass spectrometry can be a valuable tool for investigating the tautomerism of neutral species, providing insights into their intrinsic chemical properties without interference from solvents. conicet.gov.arresearchgate.net This analytical application is crucial for understanding the fundamental behavior of these important synthetic intermediates.
The structural frameworks derived from this compound are highly relevant to materials science, especially in the development of organic light-emitting diodes (OLEDs). Specifically, iridium(III) complexes containing pyridylpyrazole ligands are used to create blue-emitting phosphorescent materials. rsc.org These complexes can be incorporated as the emissive layer in solution-processed phosphorescent OLEDs (PhOLEDs). rsc.org In a similar vein, pyridinyl-carbazole derivatives have been synthesized and used as highly stable host materials for both green and blue PhOLEDs, achieving high efficiency and brightness. mdpi.comresearchgate.net The synthesis of such pyridylpyrazole ligands often begins with precursors that establish the core heterocyclic structure, a role for which this compound is well-suited.
The molecular scaffolds accessible from this compound have shown significant potential in the agrochemical sector. Pyrazole amide derivatives, in particular, have been extensively designed and synthesized as potential herbicides. bohrium.comacs.orgnih.gov These compounds can act as inhibitors of crucial plant enzymes, such as transketolase (TK), which plays a key role in the Calvin cycle of photosynthesis. bohrium.comnih.gov Certain pyrazole amides have demonstrated excellent, broad-spectrum herbicidal activity against various weeds, in some cases superior to commercial standards. acs.org Beyond herbicides, related N-pyridylpyrazole structures form the core of a major class of modern insecticides known as anthranilic diamides, which act on insect ryanodine (B192298) receptors. nih.govnih.govjlu.edu.cn This highlights the broad utility of the pyridyl-pyrazole amide framework in developing new crop protection agents.
Functional Materials
The development of functional materials, which possess specific and useful properties, is a cornerstone of modern materials science. The compound this compound is a promising candidate for the creation of such materials, primarily through its capacity to form coordination complexes with a variety of metal ions.
β-Ketoamides are well-known for their ability to coordinate with metal ions, acting as bidentate or polydentate ligands. researchgate.netresearchgate.net The presence of the pyridine nitrogen atom in this compound provides an additional coordination site, enhancing its versatility as a ligand. nih.govresearchgate.net The formation of metal complexes can lead to materials with tailored magnetic, catalytic, and photophysical properties.
Research on related pyridyl-functionalized β-diketonates has demonstrated the successful synthesis of mixed-metal coordination cages. nih.gov These structures can act as hosts for guest molecules, with potential applications in areas such as molecular recognition, catalysis, and drug delivery. nih.gov The cavity sizes and host-guest properties of these cages can be fine-tuned by modifying the organic ligands, a principle that could be applied to complexes of this compound. nih.gov
Furthermore, the combination of a pyridine moiety with an amide group in a ligand framework has been shown to produce metal complexes with interesting electrochemical properties, including electrocatalytic activity for proton reduction. researchgate.net This suggests that metal complexes of this compound could be explored for applications in catalysis and energy conversion. The specific properties of the resulting functional material are highly dependent on the choice of the metal ion and the coordination geometry.
Table 1: Potential Functional Materials from Metal Complexes of Related Pyridyl-Ligands
| Metal Ion | Ligand Type | Resulting Functional Material | Potential Application |
| Rh, Ir, Ru | Pyridyl-functionalized β-diketonate | Heterometallic Coordination Cages | Host-Guest Chemistry, Catalysis |
| Ni(II), Co(III) | Pyridyl-amide substituted (benz)imidazolium | Electrocatalytic Complexes | Proton Reduction, Energy Conversion |
| La(III) | Pyridyl-adducts of β-diketonate | Luminescent Materials | Bioimaging, Sensors |
| Cu(II) | Phenyl Pyridyl Ketoxime | Magnetic Materials, Redox-Active Materials | Data Storage, Catalysis |
This table presents potential applications based on research on analogous compound classes.
Non-Linear Optics (NLO)
Non-linear optics (NLO) is a field of study that focuses on the interaction of intense light with materials, leading to a range of phenomena with applications in optical switching, data storage, and telecommunications. Materials with significant NLO properties are of great interest for the development of advanced photonic and optoelectronic devices. nih.gov
The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules that possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit enhanced NLO properties. In the case of this compound, the pyridine ring can act as an electron-withdrawing group, while the phenyl ring can be part of the conjugated system. This intramolecular charge transfer character is a key feature for second-order NLO activity.
Table 2: Non-Linear Optical Properties of Related Compound Classes
| Compound Class | Key Structural Feature | Observed NLO Property | Potential Application |
| Pyrimidine (B1678525) Derivatives | Push-pull π-conjugated system | Third-order nonlinear susceptibility | Optical and Photonic Devices |
| Transition Metal Complexes | Metal-to-Ligand Charge Transfer | Second-order NLO response | Optical Switching, Data Storage |
| Pyridine-based Luminogens | Acceptor-Donor-Acceptor (A-D-A) system | Aggregation-Induced Emission Enhancement | Bioimaging, Sensors |
| Pyridine-Furan/Pyrrole/Thiophene Oligomers | Helical structure | Tunable optoelectronic properties | Molecular Wires, Chiral Sensors |
This table presents NLO properties observed in related classes of compounds, suggesting the potential of the title compound.
Future Research Perspectives for 3 Oxo 3 Phenyl N Pyridin 3 Yl Propionamide
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
While established methods for the synthesis of β-keto amides exist, future research should focus on developing more efficient, selective, and sustainable synthetic pathways for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide. Current approaches often involve the condensation of phenyl-β-keto esters with 3-aminopyridine or related precursors. However, these methods can be limited by factors such as reaction conditions and substrate scope.
Future synthetic strategies could explore:
Catalyst-driven transformations: Investigating novel catalysts, including transition metals or organocatalysts, could significantly enhance reaction rates and yields. For instance, the use of chiral catalysts could enable the enantioselective synthesis of derivatives, a crucial aspect for pharmacological studies.
Flow chemistry: Implementing continuous flow processes can offer better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety.
Green chemistry approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and employ milder reaction conditions is a critical area for future investigation. This includes exploring one-pot synthesis methodologies that combine multiple reaction steps into a single procedure.
Alternative starting materials: Research into more readily available and cost-effective starting materials could make the synthesis more economically viable for large-scale production. For example, methods utilizing N-Boc amides with 1,1-diborylalkanes have shown promise for creating β-ketoamides.
Table 1: Potential Future Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, milder conditions, potential for stereoselectivity. | Design of novel chiral catalysts; optimization of reaction conditions. |
| Flow Chemistry | Improved process control, scalability, and safety. | Reactor design; integration of in-line purification techniques. |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Tandem or cascade reaction design; catalyst compatibility. |
| Microwave-Assisted Synthesis | Accelerated reaction times, potential for improved yields. | Solvent and catalyst screening; investigation of non-thermal effects. |
Advanced Structural Engineering for Enhanced Target Specificity
The biological activities of related β-keto amides suggest that this compound could serve as a valuable scaffold in drug discovery. Future research should focus on systematic structural modifications to enhance its binding affinity and specificity for various biological targets.
Key areas for structural engineering include:
Phenyl Ring Substitution: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with target proteins.
Amide Linker Variation: Replacing the amide bond with bioisosteres, such as esters or thioamides, could impact the compound's metabolic stability and conformational flexibility.
Keto-Enol Tautomerism: Investigating how structural modifications influence the keto-enol equilibrium is crucial, as the different tautomers may exhibit distinct biological activities.
Deeper Computational Exploration of Reactivity and Interaction Dynamics
Computational chemistry offers powerful tools to investigate the intrinsic properties of this compound at the molecular level. Future computational studies should aim to provide a deeper understanding of its reactivity and how it interacts with biological macromolecules.
Promising computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be employed to elucidate the electronic structure, predict reactivity hotspots, and analyze the stability of different conformers and tautomers. Such studies can also help in understanding the mechanisms of potential chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or when bound to a protein. This can help in predicting binding affinities and understanding the key interactions that stabilize the complex.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying interactions with biological targets, QM/MM methods can offer a balance between computational cost and accuracy by treating the ligand and the active site at a high level of theory while the rest of the protein is treated with a more approximate method.
Table 2: Recommended Computational Studies
| Method | Research Goal | Expected Outcome |
| DFT | Analyze electronic properties and reactivity. | Maps of electrostatic potential, frontier molecular orbitals, and predicted reaction pathways. |
| MD Simulations | Investigate conformational flexibility and binding dynamics. | Understanding of ligand-receptor interactions, binding free energies, and stable conformations. |
| QM/MM | Model enzymatic reactions or receptor binding with high accuracy. | Detailed mechanistic insights into biological activity and interaction energies. |
Expanding the Scope of Non-Biological Applications
Beyond its potential in the life sciences, the unique chemical structure of this compound makes it a candidate for various non-biological applications. Future research should explore its utility in materials science and coordination chemistry.
Potential non-biological applications include:
Coordination Chemistry: The β-keto amide moiety can act as a bidentate ligand, capable of forming stable complexes with a wide range of metal ions. These metal complexes could exhibit interesting catalytic, magnetic, or optical properties.
Materials Science: The compound could serve as a building block for the synthesis of novel polymers or functional materials. Its aromatic and polar groups may impart desirable properties such as thermal stability or specific surface interactions.
Organic Electronics: The conjugated system within the molecule suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), following appropriate structural modifications.
Integrated Experimental and Computational Approaches for Mechanistic Discovery
A synergistic approach that combines experimental and computational methods will be crucial for elucidating the mechanisms of action and reaction pathways involving this compound. This integrated strategy can accelerate the discovery process and provide a more comprehensive understanding of the molecule's behavior.
Future integrated studies could involve:
Validating Computational Models: Experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and kinetic assays can be used to validate and refine computational models, ensuring their predictive accuracy.
Guiding Experimental Design: Computational predictions about reactivity or binding affinity can guide the design of new experiments, helping to prioritize the synthesis of the most promising derivatives or to select the most informative experimental conditions.
Rationalizing Experimental Observations: Computational methods can be used to rationalize unexpected experimental outcomes, providing a molecular-level explanation for observed phenomena.
By pursuing these future research directions, the scientific community can fully explore the potential of this compound, paving the way for new discoveries and applications in a wide range of fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving aromatic aldehydes and thiazolidinones or pyridinyl derivatives. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions is a common pathway . Reaction conditions such as solvent choice (e.g., ethanol), temperature (0–5°C), and catalysts (e.g., piperidine) significantly impact yield. Lower temperatures and catalytic bases enhance selectivity by minimizing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the pyridine, phenyl, and oxo moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar N,N-dimethyl-3-oxo-3-(thiophen-2-yl)-propanaminium chloride .
Q. How is the biological activity of this compound typically screened in vitro?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease inhibition) and cytotoxicity evaluations using cell lines. For example, fluorometric assays with p38 MAP kinase inhibitors (e.g., SB-202190) can serve as a template for testing inhibitory activity . Dose-response curves and IC₅₀ calculations are essential for quantifying potency.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Employ statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial design can identify interactions between variables, reducing the number of trials while maximizing yield . Computational tools like quantum chemical reaction path searches further narrow optimal conditions by predicting energy barriers and intermediates .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation times). Standardize protocols using reference compounds (e.g., SKF-86002 for kinase assays) and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Meta-analysis of published data can identify trends obscured by experimental noise .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction thermodynamics and transition states. For example, quantum mechanical modeling of electrophilic substitution sites on the pyridine ring guides functionalization strategies. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to propose viable pathways .
Q. What are the best practices for analyzing byproducts formed during the synthesis of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry for byproduct identification. For instance, unexpected nitration or oxidation byproducts (e.g., nitro derivatives) can be detected via retention time shifts and fragmentation patterns . Kinetic studies under varying conditions (e.g., O₂ exposure) clarify degradation pathways.
Q. How can researchers design a factorial experiment to study the effects of multiple variables on the synthesis?
- Methodological Answer : A 2⁴ factorial design (temperature, solvent, catalyst loading, reaction time) allows simultaneous testing of variables. For example, ANOVA analysis of yield data identifies significant factors. Response Surface Methodology (RSM) further optimizes interactions, as demonstrated in TiO₂ photocatalyst studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
